molecular formula C14H10O6S2 B12788478 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid CAS No. 1234-18-0

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid

Cat. No.: B12788478
CAS No.: 1234-18-0
M. Wt: 338.4 g/mol
InChI Key: ZLXBDOQCIJHJQV-UHFFFAOYSA-N
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Description

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is a chemical compound with the molecular formula C14H10O6S2 and a molecular weight of 338.356 g/mol . It is also known by its systematic name, benzoic acid, m-thiosulfo-, S-m-carboxyphenyl ester . This compound is characterized by the presence of a sulfonyl group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid typically involves the reaction of benzoic acid derivatives with sulfonyl chlorides and thiols under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product with minimal impurities .

Chemical Reactions Analysis

Types of Reactions

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions with target molecules, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(((3-Carboxyphenyl)sulfonyl)thio)benzoic acid is unique due to the presence of both sulfonyl and thiol groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a broader range of chemical reactions and interact with diverse biological targets compared to its simpler analogs .

Properties

CAS No.

1234-18-0

Molecular Formula

C14H10O6S2

Molecular Weight

338.4 g/mol

IUPAC Name

3-(3-carboxyphenyl)sulfonylsulfanylbenzoic acid

InChI

InChI=1S/C14H10O6S2/c15-13(16)9-3-1-5-11(7-9)21-22(19,20)12-6-2-4-10(8-12)14(17)18/h1-8H,(H,15,16)(H,17,18)

InChI Key

ZLXBDOQCIJHJQV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SS(=O)(=O)C2=CC=CC(=C2)C(=O)O)C(=O)O

Origin of Product

United States

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